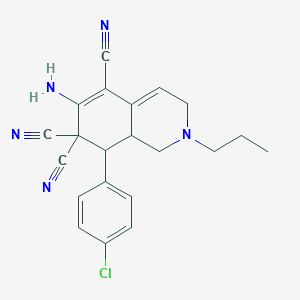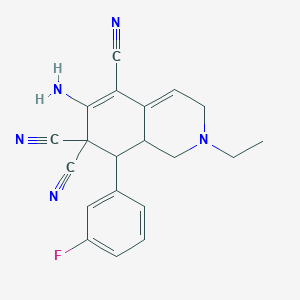![molecular formula C23H18N2O4 B433276 2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 300703-74-6](/img/structure/B433276.png)
2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention due to their potential pharmacological properties .
Synthesis Analysis
These compounds are synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malononitrile . The structures of the compounds are characterized using FT-IR, 1H-, and 13C-NMR spectroscopic analyses .Molecular Structure Analysis
The molecular structure of these compounds is analyzed using various spectroscopic techniques such as FT-IR, 1H-, and 13C-NMR . In silico studies are performed for both R and S enantiomers .Chemical Reactions Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using various spectroscopic techniques and in silico studies .Applications De Recherche Scientifique
Antityrosinase Activity
This compound has demonstrated significant antityrosinase activity, which could be useful in the treatment of conditions like hyperpigmentation and melanoma. It shows a competitive inhibition pattern with an IC50 value of 7.69 ± 1.99 μM, which is more potent than the control agent kojic acid .
Anticancer Activity
The compound has shown potent antiproliferative results against A549 cancer cell line with an IC50 value of 5.6 µM, indicating its potential as an anticancer agent .
EGFR Kinase Inhibition
It inhibits EGFR kinase at a concentration of 2.05µM, suggesting its use in targeted cancer therapies, particularly those involving epidermal growth factor receptor (EGFR) related pathways .
ADMET Properties
The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are being investigated for the safety and efficacy of drugs in preclinical and clinical development .
Antimicrobial Activity
Derivatives of this compound have shown antimicrobial activity, which could be further explored for use in treating bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound make it a candidate for the development of new anti-inflammatory drugs .
Antioxidant Activity
This compound has also exhibited antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Anticonvulsant Activity
The anticonvulsant activity suggests potential applications in the treatment of epilepsy and other seizure disorders .
Each application presents a unique field of study where this compound could have significant implications for future scientific research and therapeutic development.
For further detailed information on each application, you can refer to the provided references.
BMC Chemistry - Design, synthesis, and molecular dynamics simulation studies SSRN - In Silico Design, Synthesis and Anticancer Activity Europe PMC - Discovery of novel 2- (4- (benzyloxy)-5- (hydroxyl) phenyl
Mécanisme D'action
Target of Action
The specific targets can vary depending on the exact structure and functional groups present in the compound .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these alterations can include changes in cell growth, differentiation, and survival .
Pharmacokinetics
The compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with transport proteins .
Result of Action
Based on its structural similarity to other compounds, it may have effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell cycle arrest .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of competing molecules .
Orientations Futures
Propriétés
IUPAC Name |
2-amino-7-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-11-19-21(23(26)28-14)20(18(12-24)22(25)29-19)16-7-9-17(10-8-16)27-13-15-5-3-2-4-6-15/h2-11,20H,13,25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCXBYSCXLLOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433197.png)
![4-({[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)benzoic acid](/img/structure/B433199.png)
![6-Amino-4-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433202.png)
![6-Tert-butyl-2-(4-fluorobenzoyl)spiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B433203.png)
![6'-amino-3'-methyl-1'H-spiro[cyclohexane-1,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B433204.png)
![6-Amino-4-(2-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433205.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433206.png)
![6-Amino-4-(1-naphthyl)-1-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433208.png)


![1-acetyl-2-(2-ethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433223.png)
![1-acetyl-2-(3-chlorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433224.png)
![3-acetyl-2-(2-ethoxyphenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B433226.png)